molecular formula C5H7N3 B113242 4-Methylpyridazin-3-amine CAS No. 90568-15-3

4-Methylpyridazin-3-amine

Cat. No.: B113242
CAS No.: 90568-15-3
M. Wt: 109.13 g/mol
InChI Key: WDTVJTBXOFGSJT-UHFFFAOYSA-N
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Description

4-Methylpyridazin-3-amine is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms The presence of a methyl group at the fourth position and an amino group at the third position distinguishes this compound from other pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpyridazin-3-amine can be synthesized through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the catalytic hydrogenation of nitriles in a strongly acidic medium, followed by selective debenzylation using hydrogenolysis or Lewis acid treatment .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalytic hydrogenation is often preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Acetyl peroxyborate, peracetic acid, hydrogen peroxide.

    Substitution: Methyl iodide, platinum, and rhenium halides.

Major Products

    Oxidation: Various oxidized derivatives.

    Substitution: Bis(monodentate) complexes of platinum and rhenium halides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal halides and its inhibitory effect on semicarbazide-sensitive amine oxidase make it a valuable compound in both medicinal and industrial applications.

Properties

IUPAC Name

4-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTVJTBXOFGSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547971
Record name 4-Methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90568-15-3
Record name 4-Methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of the 4-methylpyridazin-3-amine moiety in the activity of BPN-15606 as a γ-secretase modulator?

A1: While the provided research papers focus on the overall pharmacological and toxicological properties of BPN-15606 [(S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine], they do not specifically detail the contribution of the this compound moiety to the compound's activity. Further structure-activity relationship (SAR) studies would be needed to elucidate the specific interactions and contributions of this moiety to the binding and modulation of γ-secretase by BPN-15606.

Q2: What are the key findings regarding the pharmacological and toxicological profile of BPN-15606 in preclinical studies?

A2: BPN-15606, a potent orally available γ-secretase modulator (GSM), demonstrated significant efficacy in reducing amyloid-β peptide (Aβ42) levels in the central nervous system of rodents and a three-dimensional human neural cell culture model [, ]. It also effectively reduced Aβ neuritic plaque load in an AD transgenic mouse model [, ]. Preclinical toxicology studies in rats and non-human primates revealed that BPN-15606 was well-tolerated at therapeutically relevant doses, supporting its advancement to Investigational New Drug-enabling studies and potential clinical trials [, ].

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